molecular formula C17H17Cl2FN2 B5097987 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B5097987
M. Wt: 339.2 g/mol
InChI Key: ZFTCZFWMRBWQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with molecular targets such as H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions . The pathways involved in this mechanism include the inhibition of histamine-induced signaling cascades.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTCZFWMRBWQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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